molecular formula C12H10ClNO3S B5887032 Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate

Cat. No.: B5887032
M. Wt: 283.73 g/mol
InChI Key: LCNHTTSPODJGTO-UHFFFAOYSA-N
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Description

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate is a chemical compound with the molecular formula C12H10ClNO3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate is unique due to its specific substitution pattern and the presence of both a glycine ester and a chlorobenzo[b]thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-17-9(15)6-14-12(16)11-10(13)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHTTSPODJGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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